molecular formula C10H18ClN B12361714 Amantadine-d15 (hydrochloride)

Amantadine-d15 (hydrochloride)

Cat. No.: B12361714
M. Wt: 202.80 g/mol
InChI Key: WOLHOYHSEKDWQH-XJPYNYSVSA-N
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Description

Amantadine-d15 (hydrochloride) is a deuterated form of amantadine, an antiviral and antiparkinsonian agent. The compound is labeled with deuterium, a stable isotope of hydrogen, which can be used as a tracer in various scientific studies. Amantadine-d15 (hydrochloride) retains the pharmacological properties of amantadine, making it useful in research related to influenza A virus, Parkinson’s disease, and other medical conditions .

Preparation Methods

The synthesis of amantadine-d15 (hydrochloride) typically involves the following steps:

Chemical Reactions Analysis

Amantadine-d15 (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, acetonitrile, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Amantadine-d15 (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

Amantadine-d15 (hydrochloride) can be compared with other similar compounds such as:

Amantadine-d15 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways .

Properties

Molecular Formula

C10H18ClN

Molecular Weight

202.80 g/mol

IUPAC Name

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D;

InChI Key

WOLHOYHSEKDWQH-XJPYNYSVSA-N

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H].Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.Cl

Origin of Product

United States

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